molecular formula C7H17Cl2N2O3P B1266582 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid CAS No. 3308-51-8

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid

Cat. No.: B1266582
CAS No.: 3308-51-8
M. Wt: 279.1 g/mol
InChI Key: PPFUEDVBRDSKAZ-UHFFFAOYSA-N
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Description

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid is an organic compound that belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid can be achieved through several synthetic routes. One common method involves the alkylation of ammonia by alkyl halides, although this method may lead to a mixture of products. A more preferred method is the reductive amination of aldehydes or ketones with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of nitriles or nitro compounds. This process typically involves the use of metal catalysts such as palladium, platinum, or nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, amides, and substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid include:

Uniqueness

This compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its versatility in organic synthesis make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(12,13)14-7-1-4-10/h1-7,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFUEDVBRDSKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COP(=O)(N(CCCl)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186732
Record name Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3308-51-8
Record name Phosphoramidic acid, N,N-bis(2-chloroethyl)-O-(3-aminopropyl)-, inner salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytoxyl amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytoxyl amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP22ENT7HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid
Reactant of Route 2
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid
Reactant of Route 3
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid
Reactant of Route 4
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid
Reactant of Route 5
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid
Reactant of Route 6
3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid
Customer
Q & A

Q1: How does Cytoxyl amine compare to Cyclophosphamide in terms of teratogenicity in mice?

A1: While both Cytoxyl amine and Cyclophosphamide exhibit teratogenic effects in mice, research indicates that Cyclophosphamide is significantly more potent. A study administering various Cyclophosphamide truncates, including Cytoxyl amine, to pregnant mice on day 11 of gestation found that Cyclophosphamide (20 mg/kg) induced more frequent and severe soft tissue and skeletal malformations than Cytoxyl amine (270 mg/kg) without exhibiting maternal toxicity. [] This suggests that while both compounds can disrupt fetal development, Cyclophosphamide poses a higher risk at considerably lower doses.

Q2: Does the alkylating activity of Cytoxyl amine correlate with its teratogenic potential?

A2: The research suggests no direct correlation between the alkylating activity of Cytoxyl amine and its teratogenic potential. The study investigated the alkylating activities of various Cyclophosphamide truncates, including Cytoxyl amine, by measuring their reactions with nitrobenzyl pyridine in mouse plasma at various time points after administration. While all tested compounds demonstrated varying degrees of alkylating activity, no clear relationship emerged between this activity and their observed teratogenicity. [] This implies that other mechanisms beyond direct alkylation might contribute to the teratogenic effects of Cytoxyl amine and related compounds.

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